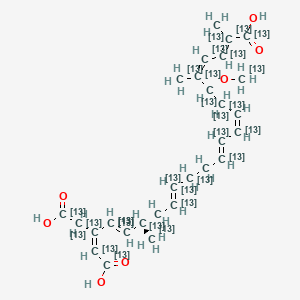

Bongkrekic acid-13C28

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H38O7 |

|---|---|

Peso molecular |

514.39 g/mol |

Nombre IUPAC |

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid |

InChI |

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1 |

Clave InChI |

SHCXABJSXUACKU-LGIAGIHQSA-N |

SMILES isomérico |

[13CH3][13C@@H]([13CH2]/[13CH]=[13CH]/[13CH2][13CH2]/[13CH]=[13CH]/[13CH]=[13CH]\[13CH2][13C@H](/[13C](=[13CH]\[13CH]=[13C](/[13CH3])\[13C](=O)O)/[13CH3])O[13CH3])/[13CH]=[13CH]/[13C](=[13CH]\[13C](=O)O)/[13CH2][13C](=O)O |

SMILES canónico |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Bongkrekic Acid-13C28

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Bongkrekic acid, a potent mitochondrial toxin. We will delve into its specific molecular target, the downstream consequences of its inhibitory action, and its profound impact on cellular bioenergetics and survival. This guide also clarifies the role of its isotopically labeled variant, Bongkrekic acid-13C28, and provides structured quantitative data and detailed experimental protocols for researchers in the field.

Core Mechanism of Action: A Molecular Clamp on Cellular Energy Production

Bongkrekic acid exerts its toxicity through the highly specific and potent inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), also known as the ADP/ATP carrier (AAC).[1][2] The 13C28 isotopic labeling in this compound does not alter this fundamental mechanism; instead, it serves as a stable isotope tracer, providing an invaluable tool for researchers to quantify the compound in biological samples using mass spectrometry-based methods.

The ANT is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[3] This transport is the final crucial step in oxidative phosphorylation, making ATP available to the rest of the cell to power myriad biological processes.

Bongkrekic acid acts as a non-covalent, high-affinity ligand for the ANT.[4][5] Its mechanism is exquisitely specific: it binds to the ANT only when the nucleotide-binding site is facing the mitochondrial matrix (the "m-state" or "c-conformation"). This binding event effectively locks the translocase in this inward-facing conformation, preventing its reorientation to the cytosolic side (the "c-state").[4] Consequently, the exchange of ADP and ATP across the inner mitochondrial membrane is irreversibly halted.[1]

The downstream effects of this molecular "clamping" are catastrophic for the cell:

-

Inhibition of Oxidative Phosphorylation: With the influx of cytosolic ADP blocked, the mitochondrial ATP synthase is deprived of its substrate, leading to a cessation of ATP production via oxidative phosphorylation.[3]

-

Cellular Energy Depletion: The block on ATP export from the mitochondria results in a rapid decline in cytosolic ATP levels, starving the cell of the energy required for essential functions.

-

Induction of Apoptosis: The ANT is also a key component of the mitochondrial permeability transition pore (mPTP).[5][6] By locking the ANT in the m-state, Bongkrekic acid stabilizes the pore in its closed conformation, thereby inhibiting the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space.[6] This makes Bongkrekic acid a powerful tool for studying the mechanisms of apoptosis.

Quantitative Inhibition Data

The potency of Bongkrekic acid as an ANT inhibitor has been quantified in various studies. The following table summarizes key inhibition and binding constants. It is important to note that while four isoforms of ANT (ANT1-4) have been identified in humans, most quantitative studies have been conducted on ANT isolated from tissues where ANT1 is the predominant isoform (e.g., heart and liver) or on reconstituted systems with a specific isoform.[2]

| Parameter | Value | Species/System | Comments | Reference |

| Ki (Inhibition Constant) | 20 nM | Isolated rat liver mitochondria | Measures the concentration for 50% inhibition of mitochondrial respiration. | [7] |

| Kd (Dissociation Constant) | ~50 nM | Bovine heart mitochondria | Determined by binding assays with radiolabeled Bongkrekic acid. | |

| EC50 (Half maximal effective concentration) | 2.58 µM | MCF-7 human breast cancer cells | Concentration to induce 50% cell death. | [7] |

| EC50 | 55.6 ± 17.0 µM | Recombinant ANT1 in liposomes | Concentration for 50% inhibition of ADP/ATP exchange in a fluorescence-based assay. |

Experimental Protocols

Measurement of Adenine Nucleotide Translocase (ANT) Activity using Radiolabeled Nucleotides

This protocol provides a method for directly measuring the activity of ANT in isolated mitochondria by quantifying the uptake of radiolabeled ADP or ATP.

Materials:

-

Isolated mitochondria

-

Incubation buffer (e.g., 120 mM KCl, 20 mM MOPS, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, pH 7.2)

-

[¹⁴C]ADP or [³H]ATP

-

Bongkrekic acid (inhibitor)

-

Atractyloside (B1665827) (stop inhibitor)

-

Scintillation fluid and vials

-

Microcentrifuge

-

Silicone oil

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using standard differential centrifugation protocols. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Reaction Setup: In a microcentrifuge tube, pre-incubate isolated mitochondria (0.5-1.0 mg/mL) in the incubation buffer at the desired temperature (e.g., 25°C) for 2-3 minutes to allow for temperature equilibration.

-

Initiation of Transport: Start the transport reaction by adding a known concentration of radiolabeled substrate (e.g., 100 µM [¹⁴C]ADP).

-

Inhibition (if applicable): For inhibitor studies, pre-incubate the mitochondria with varying concentrations of Bongkrekic acid for a defined period (e.g., 5 minutes) before the addition of the radiolabeled substrate.

-

Stopping the Reaction: After a short, defined time interval (e.g., 30-60 seconds), terminate the transport by adding a saturating concentration of the non-permeable inhibitor, atractyloside (e.g., 20 µM). This will prevent the efflux of the radiolabeled nucleotide that has been transported into the mitochondria.

-

Separation of Mitochondria: Immediately after adding the stop inhibitor, centrifuge the mitochondrial suspension through a layer of silicone oil in a microcentrifuge. The mitochondria will form a pellet at the bottom of the tube, separated from the aqueous medium containing the unincorporated radiolabeled nucleotide.

-

Quantification: Carefully aspirate the aqueous layer and the silicone oil. Lyse the mitochondrial pellet with a suitable detergent (e.g., 1% SDS). Add the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of nucleotide transport (e.g., in nmol/min/mg protein). For inhibition studies, plot the transport rate as a function of the Bongkrekic acid concentration to determine the IC50 value.

Measurement of Mitochondrial Swelling (as an indicator of mPTP opening)

This protocol describes how to monitor mitochondrial swelling, which is a hallmark of mPTP opening. Bongkrekic acid is used as an inhibitor to demonstrate the role of ANT in this process.

Materials:

-

Isolated mitochondria

-

Swelling buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi, pH 7.4)

-

Calcium chloride (CaCl₂) solution (inducer of mPTP opening)

-

Bongkrekic acid (inhibitor)

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Mitochondrial Suspension: Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.

-

Spectrophotometer Setup: Place the mitochondrial suspension in a cuvette in the spectrophotometer and monitor the absorbance at 540 nm. The initial absorbance reading represents the baseline state of the mitochondria.

-

Inhibitor Addition (if applicable): To test the effect of Bongkrekic acid, add it to the mitochondrial suspension and incubate for a few minutes before inducing swelling.

-

Induction of Swelling: Induce mPTP opening and subsequent swelling by adding a pulse of CaCl₂ (e.g., 100-200 µM) to the cuvette.

-

Monitoring Absorbance: Continuously record the absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to the influx of water through the opened mPTP.

-

Data Analysis: Plot the change in absorbance over time. Compare the rate and extent of swelling in the presence and absence of Bongkrekic acid to demonstrate its inhibitory effect on mPTP opening.

Visualizations

Caption: Mechanism of Bongkrekic Acid inhibition of the Adenine Nucleotide Translocase (ANT).

Caption: Experimental workflow for an ANT inhibition assay using radiolabeled nucleotides.

References

- 1. Comprehensive analysis of mitochondrial permeability transition pore activity in living cells using fluorescence-imaging-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sm.unife.it [sm.unife.it]

- 5. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of mitochondrial permeability transition pore activity in living cells using fluorescence-imaging-based techniques | Springer Nature Experiments [experiments.springernature.com]

- 7. ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase – Department of Biochemistry [semmelweis.hu]

Bongkrekic Acid-13C28: A Technical Guide on Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] This highly unsaturated tricarboxylic acid is a formidable foe in food safety, implicated in lethal food poisoning outbreaks from contaminated fermented coconut or corn products.[1][2] Beyond its toxicity, BKA's unique mechanism of action has made it a valuable tool in apoptosis research.[3] It acts as a specific and high-affinity inhibitor of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a key transporter responsible for exchanging cytosolic adenosine (B11128) diphosphate (B83284) (ADP) for mitochondrial adenosine triphosphate (ATP).[4][5]

This technical guide focuses on the chemical properties and structure of Bongkrekic acid, with a special emphasis on its stable isotope-labeled form, Bongkrekic acid-13C28. This isotopologue, where all 28 carbon atoms are replaced with the heavy isotope ¹³C, is an indispensable internal standard for accurate quantification in complex biological matrices using mass spectrometry-based methods.[6][7]

Chemical Structure

Bongkrekic acid is a complex polyketide characterized by a long, flexible C28 carbon backbone.[8] Its structure features three carboxylic acid moieties, a methoxy (B1213986) group, three methyl groups, and a series of conjugated and non-conjugated double bonds, contributing to its lipophilic nature.[8][9] The precise arrangement of these functional groups and the specific stereochemistry of its chiral centers are crucial for its high-affinity binding to the ANT protein.

IUPAC Name: (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid.[8]

This compound is the isotopically labeled analogue of Bongkrekic acid where all 28 carbon atoms in the molecule have been substituted with the ¹³C isotope.[6][7] This substitution results in a molecule that is chemically identical to the native compound but has a greater molecular weight, allowing it to be distinguished by mass spectrometry.[7]

References

- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Total Synthesis of Bongkrekic Acid and Apoptosis Inhibitory Activity of Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Bongkrekic Acid-¹³C₂₈

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid, a potent mitochondrial toxin, serves as a critical tool in studying the adenine (B156593) nucleotide translocase (ANT) and its role in cellular apoptosis. The isotopically labeled analogue, Bongkrekic acid-¹³C₂₈, is an invaluable internal standard for quantitative mass spectrometry-based studies and a probe for nuclear magnetic resonance (NMR) based structural and metabolic investigations. This guide provides a detailed, proposed methodology for the total synthesis and purification of Bongkrekic acid-¹³C₂₈. The strategy is predicated on a convergent synthesis, a well-established approach for the unlabeled natural product, adapted here for the incorporation of ¹³C atoms throughout the entire carbon skeleton. This document outlines the retrosynthetic analysis, detailed experimental protocols for the synthesis of key ¹³C-labeled fragments, their subsequent coupling, and final purification. Comprehensive tables of expected analytical data and mandatory visualizations of workflows and biological pathways are included to facilitate a thorough understanding of the process.

Introduction

Bongkrekic acid is a highly unsaturated tricarboxylic acid produced by the bacterium Burkholderia gladioli. Its potent and specific inhibition of the mitochondrial ADP/ATP translocase (ANT) has made it an essential pharmacological tool for investigating mitochondrial bioenergetics and the intrinsic pathway of apoptosis.[1][2] The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices by mass spectrometry. Bongkrekic acid-¹³C₂₈, where all 28 carbon atoms are the ¹³C isotope, provides the ideal internal standard for such assays due to its identical chemical properties and distinct mass.

This guide details a proposed synthetic route to Bongkrekic acid-¹³C₂₈ based on the convergent total synthesis strategies reported for the natural product.[1][2][3] This approach involves the synthesis of three key building blocks, which are then coupled to construct the full carbon skeleton. By utilizing commercially available, simple ¹³C-labeled precursors, each building block can be synthesized in its fully labeled form.

Retrosynthetic Analysis

A convergent synthesis is the most logical approach for a complex, isotopically labeled molecule like Bongkrekic acid-¹³C₂₈. This strategy maximizes yield and allows for the late-stage introduction of complex fragments. The proposed retrosynthesis, inspired by published total syntheses, breaks the molecule down into three main fragments (A, B, and C) via Suzuki-Miyaura and Wittig-type or Julia-Kocienski olefination reactions.

Caption: Retrosynthetic analysis of Bongkrekic acid-¹³C₂₈.

Synthesis of ¹³C-Labeled Precursors

The synthesis of the three key fragments requires starting from simple, commercially available ¹³C-labeled molecules. The following table summarizes potential starting materials.

| Precursor | Commercial Availability |

| Acetic acid-¹³C₂ | Readily available |

| Acetone-¹³C₃ | Readily available |

| Propionaldehyde-¹³C₃ | Available |

Table 1: Commercially available ¹³C-labeled starting materials.

Proposed Synthesis of Fragment A-¹³Cₓ

Fragment A, a vinyl iodide, can be synthesized from ¹³C-labeled precursors through a series of standard organic transformations. The exact number of carbons in this fragment will depend on the specific convergent strategy being followed, but a representative synthesis is outlined below.

Experimental Protocol: Synthesis of a representative Fragment A

-

Step 1: Grignard Reaction: React [¹³C₂]acetyl chloride with [¹³C₃]isopropylmagnesium bromide to form a ¹³C-labeled ketone.

-

Step 2: Reduction: Reduce the ketone to the corresponding alcohol using a suitable reducing agent (e.g., NaBH₄).

-

Step 3: Iodination: Convert the alcohol to an iodide using iodine and triphenylphosphine (B44618).

-

Step 4: Elimination: Perform an elimination reaction to generate the vinyl iodide.

-

Purification: Purify the final fragment using flash column chromatography.

Proposed Synthesis of Fragment B-¹³Cᵧ

The central core, Fragment B, is typically a more complex piece containing stereocenters. Its synthesis will involve asymmetric reactions to set the required stereochemistry.

Experimental Protocol: Synthesis of a representative Fragment B

-

Step 1: Aldol (B89426) Reaction: An asymmetric aldol reaction between two ¹³C-labeled carbonyl compounds (e.g., derived from [¹³C₃]propionaldehyde and [¹³C₃]acetone) to set the initial stereocenters.

-

Step 2: Functional Group Manipulations: A series of protection, oxidation, and/or reduction steps to elaborate the initial aldol product into the desired intermediate.

-

Step 3: Borylation: Introduction of a boronic ester for the subsequent Suzuki-Miyaura coupling.

-

Purification: Purification at each step is critical and will likely involve column chromatography.

Proposed Synthesis of Fragment C-¹³Cₙ

Fragment C is typically a phosphonium salt for a Wittig reaction or a sulfone for a Julia-Kocienski olefination.

Experimental Protocol: Synthesis of a representative Fragment C (Phosphonium Salt)

-

Step 1: Chain Elongation: Start with a simple ¹³C-labeled alkyl halide and extend the carbon chain using ¹³C-labeled building blocks (e.g., cuprate (B13416276) additions).

-

Step 2: Conversion to Alkyl Halide: Convert the terminal functional group to an alkyl halide.

-

Step 3: Phosphonium Salt Formation: React the alkyl halide with triphenylphosphine to form the corresponding ¹³C-labeled phosphonium salt.

-

Purification: The phosphonium salt is often a crystalline solid and can be purified by recrystallization.

Assembly and Final Modification

The fully ¹³C-labeled fragments are then assembled as illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for Bongkrekic acid-¹³C₂₈.

Experimental Protocol: Fragment Coupling and Final Steps

-

Suzuki-Miyaura Coupling: Couple Fragment A and Fragment B using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). Purify the coupled product by column chromatography.

-

Wittig/Julia-Kocienski Olefination: React the product from the Suzuki coupling with the ylide generated from Fragment C (using a strong base like n-BuLi) or under Julia olefination conditions. This will form the full carbon skeleton of Bongkrekic acid.

-

Deprotection: Remove any protecting groups from the three carboxylic acid moieties. This is typically done under acidic or basic conditions, depending on the nature of the protecting groups.

-

Final Oxidation: The final step is often an oxidation to install the correct oxidation state at one of the terminal carboxyl groups.

Purification Protocol

The final purification of Bongkrekic acid-¹³C₂₈ is critical to remove any remaining reagents, byproducts, and unlabeled or partially labeled species. High-Performance Liquid Chromatography (HPLC) is the method of choice.[4][5]

Experimental Protocol: HPLC Purification

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic or acetic acid), is effective.[4]

-

Detection: UV detection at a wavelength where the polyene chromophore of Bongkrekic acid absorbs is suitable for monitoring the elution.

-

Fraction Collection: Collect the fractions corresponding to the main peak, and combine them.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the purified Bongkrekic acid-¹³C₂₈.

Data Presentation

The following tables summarize the expected analytical data for the fully ¹³C-labeled product.

| Analysis | Expected Result |

| Molecular Formula | ¹³C₂₈H₃₈O₇ |

| Monoisotopic Mass | 514.35 g/mol |

| Appearance | Colorless to light yellow solid |

Table 2: Expected Physicochemical Properties of Bongkrekic Acid-¹³C₂₈.

| Technique | Ionization Mode | Expected [M-H]⁻ (m/z) | Expected [M+H]⁺ (m/z) |

| High-Resolution Mass Spectrometry (HRMS) | ESI | 513.34 | 515.36 |

Table 3: Expected Mass Spectrometry Data for Bongkrekic Acid-¹³C₂₈.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H NMR | 0.5 - 7.5 | Complex multiplets due to ¹³C-¹H coupling |

| ¹³C NMR | 10 - 180 | Singlets (proton decoupled) |

Table 4: Expected NMR Spectroscopic Data for Bongkrekic Acid-¹³C₂₈. Note: The ¹H NMR spectrum will be significantly more complex than the unlabeled compound due to extensive ¹J(¹³C,¹H) and ²⁻³J(¹³C,¹H) coupling. The proton-decoupled ¹³C NMR spectrum will show sharp singlets for each of the 28 carbon atoms.

Mechanism of Action: Signaling Pathway

Bongkrekic acid exerts its toxicity by binding to and inhibiting the mitochondrial Adenine Nucleotide Translocase (ANT). This protein is responsible for the exchange of ADP from the cytosol for ATP produced in the mitochondrial matrix, a critical step in cellular energy metabolism.

Caption: Mechanism of action of Bongkrekic acid.

By locking the ANT in a conformation that prevents nucleotide transport, Bongkrekic acid effectively halts the export of ATP from the mitochondria to the cytosol. This leads to a rapid depletion of cellular energy, inhibition of numerous ATP-dependent processes, and ultimately, apoptotic cell death.

Conclusion

The synthesis of Bongkrekic acid-¹³C₂₈ is a challenging but feasible endeavor for experienced synthetic organic chemists. The proposed convergent strategy, leveraging commercially available ¹³C-labeled starting materials, provides a logical and efficient pathway to this important analytical standard. The detailed protocols and expected analytical data herein serve as a comprehensive guide for researchers aiming to produce this molecule for advanced studies in toxicology, pharmacology, and drug development. The availability of fully isotopically labeled Bongkrekic acid will undoubtedly facilitate more precise and insightful research into the critical role of mitochondrial bioenergetics in health and disease.

References

- 1. Efficient Total Synthesis of Bongkrekic Acid and Apoptosis Inhibitory Activity of Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total synthesis of iso- and bongkrekic acids: natural antibiotics displaying potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]

- 5. mdpi.com [mdpi.com]

The Role of Bongkrekic Acid in Mitochondrial Permeability Transition Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a potent mitochondrial toxin that serves as a critical tool in the study of mitochondrial function and cell death pathways.[1] Produced by the bacterium Burkholderia gladioli pathovar cocovenenans, BKA's primary mechanism of action is the specific inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT).[1][2] ANT is a key protein of the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. By locking ANT in a specific conformation, BKA effectively halts oxidative phosphorylation and reveals the central role of ANT in the formation of the mitochondrial permeability transition pore (MPTP).[1] The opening of the MPTP is a critical event in some forms of programmed cell death, leading to the dissipation of the mitochondrial membrane potential, swelling of the mitochondrial matrix, and the release of pro-apoptotic factors.[1][3]

This technical guide provides an in-depth overview of the use of bongkrekic acid in MPT studies, with a special focus on the potential applications of its isotopically labeled form, bongkrekic acid-13C28. While published research specifically employing this compound in MPT assays is not currently available, this guide will detail the established protocols using unlabeled BKA and explore the prospective roles for its 13C-labeled counterpart in advancing mitochondrial research.

Bongkrekic Acid and the Mitochondrial Permeability Transition Pore

The mitochondrial permeability transition pore (MPTP) is a non-specific, high-conductance channel that, when open, allows the passage of ions and small molecules of up to 1.5 kDa across the inner mitochondrial membrane. This leads to the uncoupling of the respiratory chain, ATP depletion, and ultimately, cell death.[1] Bongkrekic acid has been instrumental in elucidating the components and regulation of the MPTP. By binding to ANT, BKA stabilizes the translocase in its "m-conformation" (matrix-facing), which is thought to prevent the conformational changes required for pore opening. This inhibitory action makes BKA an invaluable tool for differentiating MPT-dependent and MPT-independent cellular events.

The Role of this compound: Current Status and Future Directions

Currently, this compound is commercially available and primarily intended for use as an internal standard for the quantification of unlabeled bongkrekic acid in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its uniform 13C labeling provides a distinct mass shift, allowing for precise and accurate measurement of BKA concentrations in complex matrices.

While direct experimental applications of this compound in MPT studies are yet to be documented in scientific literature, its potential utility is significant. Future applications could include:

-

Direct Quantification of ANT Binding: Utilizing LC-MS/MS, researchers could precisely quantify the amount of this compound bound to isolated mitochondria or specific ANT isoforms, providing a direct measure of target engagement.

-

Subcellular Localization and Trafficking: The 13C label would enable tracing the uptake and accumulation of BKA within different cellular compartments, confirming its mitochondrial localization and potentially identifying other off-target sites.

-

Metabolic Fate Analysis: Stable isotope tracing studies could follow the 13C label to determine if BKA is metabolized by cells and what, if any, are its metabolic byproducts.

-

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In pre-clinical studies, this compound could be used to develop more accurate PK/PD models, crucial for understanding its in vivo disposition and toxicological profile.

Quantitative Data on Bongkrekic Acid in MPT Studies

The following tables summarize quantitative data from various studies investigating the effects of unlabeled bongkrekic acid on mitochondrial and cellular functions related to the mitochondrial permeability transition.

Table 1: Effects of Bongkrekic Acid on Cell Viability and Mitochondrial Function

| Cell Line | BKA Concentration | Incubation Time | Observed Effect | Reference |

| Mouse Lung Endothelial Cells | 25 µM | 48 hours | Attenuated palmitate-induced lipotoxicity and restored mitochondrial membrane potential. | [2] |

| HeLa Cells | 50 µM | 1 hour (pretreatment) | Prevented flavopiridol- and camptothecin-induced loss of mitochondrial membrane potential. | [4] |

| 4T1 Murine Mammary Cancer Cells | Dose-dependent | Not specified | Reduced cellular ATP and O2 consumption, increased mitochondrial membrane potential. | [5] |

| NIH3T3 Fibroblasts | Not cytotoxic | Not specified | Reduced O2 consumption and increased mitochondrial membrane potential without affecting cell viability. | [5] |

| HeLa Cells | 150 µM | 1 hour (pretreatment) | Prevented staurosporine-induced cell killing and loss of mitochondrial membrane potential. |

Table 2: Inhibitory Concentrations of Bongkrekic Acid

| Parameter | System | IC50 / Ki | Reference |

| Inhibition of ADP/ATP Translocase | Isolated Rat Liver Mitochondria | Ki = 20 nM | |

| Inhibition of Oxidative Phosphorylation | Mammalian Mitochondria | Sigmoidal dose-response | [6] |

Experimental Protocols

Protocol 1: Inhibition of Mitochondrial Permeability Transition in Cultured Cells

This protocol describes a general method for assessing the effect of bongkrekic acid on the mitochondrial membrane potential in cultured cells undergoing apoptosis.

Materials:

-

Cell line of interest (e.g., HeLa, as described in[4])

-

Complete cell culture medium

-

Bongkrekic acid (BKA) stock solution (e.g., in DMSO or water)

-

Apoptosis-inducing agent (e.g., 500 nM flavopiridol (B1662207) or 500 nM camptothecin)

-

Mitochondrial membrane potential-sensitive dye (e.g., DePsipher™ or TMRE)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., multi-well plates, chamber slides) and allow them to adhere overnight.

-

BKA Pre-incubation: Pretreat the cells with the desired concentration of BKA (e.g., 50 µM) in complete culture medium for 1 hour at 37°C and 5% CO2.[4] Include a vehicle control (medium with the same concentration of DMSO or water used for the BKA stock).

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the BKA-containing medium and incubate for the desired time course (e.g., 0, 2, 4, 6, 8 hours).

-

Staining with Membrane Potential Dye: At each time point, remove the medium and wash the cells with PBS. Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. A decrease in the dye's fluorescence intensity (or a shift from red to green fluorescence for some dyes) indicates a loss of mitochondrial membrane potential. Compare the fluorescence in BKA-treated cells to the untreated and vehicle-treated controls to determine the extent of MPT inhibition.

Protocol 2: Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines a method to determine the effect of bongkrekic acid on mitochondrial respiration.

Materials:

-

Cell line of interest (e.g., 4T1 or NIH3T3 cells)

-

Seahorse XF Cell Culture Microplates or similar

-

Bongkrekic acid

-

Seahorse XF Analyzer or other instrument for measuring OCR

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density and allow them to adhere.

-

BKA Treatment: Treat the cells with various concentrations of BKA and incubate for a specified period (e.g., 6 hours).[5]

-

OCR Measurement: Measure the basal oxygen consumption rate using a Seahorse XF Analyzer.

-

Mitochondrial Stress Test (Optional): To further probe mitochondrial function, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

-

Data Analysis: Analyze the OCR data to determine the effect of BKA on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in OCR is indicative of the inhibition of oxidative phosphorylation.

Visualizations

Signaling Pathway of MPT Inhibition by Bongkrekic Acid

References

Understanding the Toxicokinetics of Bongkrekic Acid with 13C28 Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for studying the toxicokinetics of Bongkrekic Acid (BA) using a hypothetical 13C28 fully-labeled internal standard. To date, published toxicokinetic studies specifically employing 13C28-Bongkrekic Acid have not been identified in publicly available literature. The experimental protocols and data presented herein are therefore proposed based on established methodologies for stable isotope-labeled compounds in toxicokinetic research and known characteristics of Bongkrekic Acid.

Introduction

Bongkrekic acid is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] It poses a significant food safety risk, particularly in fermented coconut and corn products.[2] The toxin's primary mechanism of action is the irreversible inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical protein for cellular energy supply.[1][2] This inhibition blocks the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, leading to cellular energy depletion and, ultimately, cell death.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Bongkrekic acid is crucial for developing effective diagnostic and therapeutic strategies. The use of stable isotope-labeled compounds, such as 13C-labeled molecules, is a powerful technique in metabolism and toxicity studies.[3][4] A fully 13C-labeled Bongkrekic acid (13C28-BA) would serve as an ideal internal standard for accurate quantification in biological matrices and enable precise tracing of the toxin's fate within an organism.

This technical guide outlines a proposed methodology for studying the toxicokinetics of Bongkrekic acid using 13C28-BA. It covers the synthesis of the labeled compound, experimental protocols for in vivo studies, analytical methods for sample analysis, and data presentation.

Proposed Synthesis of 13C28-Bongkrekic Acid

The biosynthesis of Bongkrekic acid by Burkholderia gladioli offers a viable route for producing a 13C-labeled version. By feeding the bacteria with 13C-labeled precursors, it is possible to incorporate 13C atoms into the final Bongkrekic acid molecule. A study has demonstrated the feasibility of producing 13C-labeled Bongkrekic acid by feeding B. gladioli with 13C-labeled acetic acid-NAC-thioester. To achieve full labeling (13C28), all carbon sources in the bacterial growth medium would need to be 13C-labeled.

Proposed Experimental Workflow for 13C28-BA Production

Proposed Toxicokinetic Study of 13C28-Bongkrekic Acid

A comprehensive in vivo study in an appropriate animal model (e.g., rodents) is necessary to determine the toxicokinetic parameters of Bongkrekic acid. The co-administration of a known amount of unlabeled Bongkrekic acid with a tracer dose of 13C28-BA allows for the precise quantification of the absorbed and distributed toxin.

Experimental Protocol

3.1.1. Animal Model:

-

Species: Male Sprague-Dawley rats (or other suitable rodent model)

-

Age: 8-10 weeks

-

Weight: 250-300 g

-

Acclimation: Animals should be acclimated for at least one week before the experiment with free access to food and water.

3.1.2. Dosing:

-

A solution containing a mixture of unlabeled Bongkrekic acid and 13C28-Bongkrekic acid is prepared in a suitable vehicle (e.g., corn oil).

-

The dose of unlabeled BA should be sublethal to observe the toxicokinetics without causing immediate mortality.

-

The amount of 13C28-BA should be sufficient for detection by LC-MS/MS.

-

Administration is performed via oral gavage to mimic the most common route of human exposure.

3.1.3. Sample Collection:

-

Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing via a cannulated vessel to create a comprehensive pharmacokinetic profile.

-

Urine and feces are collected over 72 hours using metabolic cages to determine the routes and extent of excretion.

-

At the end of the study, tissues (liver, kidney, brain, heart, etc.) are collected to assess tissue distribution.

Proposed Experimental Workflow for the In Vivo Study

Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Bongkrekic acid in biological matrices. The use of 13C28-BA as an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation

-

Plasma: Protein precipitation with a solvent like acetonitrile (B52724) followed by centrifugation.

-

Urine: Dilution with a suitable buffer.

-

Feces and Tissues: Homogenization followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

LC-MS/MS Conditions

-

Chromatography: A C18 reverse-phase column with a gradient elution using a mobile phase of water and acetonitrile with a modifier like formic acid to ensure good peak shape.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is suitable for detecting the deprotonated molecule [M-H]-. Multiple Reaction Monitoring (MRM) transitions for both unlabeled BA and 13C28-BA would be optimized for quantification.

Data Presentation: Hypothetical Toxicokinetic Parameters

The following tables present hypothetical but realistic quantitative data that could be obtained from a toxicokinetic study of Bongkrekic acid using 13C28-BA.

Table 1: Hypothetical Pharmacokinetic Parameters of Bongkrekic Acid in Rats

| Parameter | Unit | Value |

| Absorption | ||

| Cmax (Maximum Concentration) | ng/mL | 150 |

| Tmax (Time to Cmax) | hours | 2 |

| AUC0-t (Area Under the Curve) | ng·h/mL | 1200 |

| Bioavailability (F) | % | 40 |

| Distribution | ||

| Vd (Volume of Distribution) | L/kg | 5 |

| Metabolism | ||

| Metabolites Identified | - | Minimal |

| Excretion | ||

| t1/2 (Half-life) | hours | 24 |

| CL (Clearance) | L/h/kg | 0.2 |

| % Excreted in Urine (0-72h) | % of dose | 15 |

| % Excreted in Feces (0-72h) | % of dose | 55 |

Table 2: Hypothetical Tissue Distribution of Bongkrekic Acid in Rats at 24 hours Post-Dose

| Tissue | Concentration (ng/g) |

| Liver | 500 |

| Kidney | 350 |

| Brain | 20 |

| Heart | 150 |

| Spleen | 80 |

| Lung | 120 |

Signaling Pathway: Mechanism of Bongkrekic Acid Toxicity

Bongkrekic acid's toxicity stems from its direct interaction with the Adenine Nucleotide Translocase (ANT) in the inner mitochondrial membrane. This interaction disrupts the crucial process of oxidative phosphorylation.

Conclusion

The use of 13C28-Bongkrekic acid as an internal standard and tracer would significantly advance our understanding of the toxicokinetics of this potent mitochondrial toxin. The proposed methodologies in this guide provide a robust framework for conducting such studies, from the synthesis of the labeled compound to the final data analysis. The insights gained from these studies would be invaluable for risk assessment, the development of diagnostic tools, and the exploration of potential therapeutic interventions for Bongkrekic acid poisoning. Further research is warranted to produce 13C28-BA and apply these methodologies to generate definitive toxicokinetic data.

References

- 1. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling and Application of Bongkrekic Acid-13C28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety protocols and handling guidelines for Bongkrekic acid-13C28, a potent mitochondrial toxin and its isotopically labeled form used in critical research applications. Given the extreme toxicity of bongkrekic acid, strict adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document outlines the toxicological properties, safe handling procedures, emergency protocols, and a detailed experimental methodology for its use as an internal standard in quantitative analysis.

Toxicological Profile and Hazard Identification

Bongkrekic acid is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. The 13C28 isotopically labeled version is chemically identical in its toxicological profile to the native compound. The primary hazard associated with the commercially available this compound solution is often the solvent, typically methanol (B129727), which is flammable and toxic. However, the high toxicity of bongkrekic acid itself necessitates the most stringent precautions.

Mechanism of Action: Bongkrekic acid is a potent and irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2] This protein is crucial for exchanging ATP synthesized within the mitochondria for ADP from the cytosol. By blocking this transport, bongkrekic acid effectively halts cellular energy production, leading to rapid cell death. The primary target organs are the liver, brain, and kidneys.[1]

Toxicological Data Summary:

| Parameter | Value | Species | Route | Reference |

| LD50 | 0.68-6.84 mg/kg | Mice | Oral | Cayman Chemical |

| Fatal Dose (unlabeled) | As low as 1-1.5 mg | Human | Oral | Wikipedia |

Note: The toxicological data for the 13C28 labeled compound is expected to be the same as the unlabeled compound.

The Safety Data Sheet (SDS) for 13C28-Bongkrekic Acid in methanol highlights the following hazards[3]:

-

Flammability: Highly flammable liquid and vapor (due to methanol).

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (primarily due to methanol).

-

Organ Toxicity: Causes damage to the central nervous system and visual organs (due to methanol).

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when handling this compound.

Minimum PPE Requirements:

-

Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles are required at all times.

-

Lab Coat: A fully buttoned lab coat must be worn.

-

Respiratory Protection: When handling the methanolic solution outside of a certified chemical fume hood, a respirator with an appropriate organic vapor cartridge is necessary.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including solution preparation and sample aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of vapors and aerosols.

-

Ventilation: The laboratory should be well-ventilated with a negative pressure differential to surrounding areas.

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential.

Safe Handling and Storage Procedures

Handling:

-

Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked with appropriate warning signs.

-

Avoid Aerosol Generation: All procedures should be conducted in a manner that minimizes the generation of aerosols.

-

Spill Kit: A spill kit containing absorbent materials (e.g., sand, diatomite), decontamination solutions, and appropriate PPE should be readily available.

-

Transportation: When transporting the compound, even within the laboratory, use a sealed, unbreakable secondary container.

Storage:

-

Temperature: Store this compound at -20°C for long-term stability (≥ 2 years).

-

Security: Store in a locked and clearly labeled freezer or cabinet to prevent unauthorized access.

-

Incompatibilities: Avoid storage with strong oxidizing agents.

Emergency Procedures

Spill Response:

-

Evacuate: Immediately evacuate the affected area.

-

Alert: Notify laboratory personnel and the institutional safety officer.

-

Decontaminate (if trained): If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with absorbent material, and then decontaminate the area with a 10% bleach solution followed by a 70% ethanol (B145695) wash.

-

Waste Disposal: All contaminated materials must be disposed of as hazardous waste.

Exposure Response:

-

Inhalation: Move to fresh air immediately. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

There is no specific antidote for bongkrekic acid poisoning; treatment is supportive.

Decontamination and Waste Disposal

Decontamination:

-

All surfaces and equipment that have come into contact with this compound should be decontaminated. A recommended procedure is to wipe surfaces with a 10% sodium hypochlorite (B82951) (bleach) solution, followed by a 70% ethanol solution.

Waste Disposal:

-

All waste materials, including empty vials, pipette tips, gloves, and contaminated absorbent materials, must be collected in a designated, sealed hazardous waste container.

-

The waste must be disposed of through the institution's hazardous waste management program.

Experimental Protocol: Quantification of Bongkrekic Acid in Biological Fluids using UHPLC-MS/MS

The following protocol is adapted from a validated method for the determination of bongkrekic acid in plasma and urine using this compound as an internal standard.

Materials and Reagents:

-

This compound internal standard (IS) solution (e.g., 50 ng/mL in 50% methanol)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Plasma and urine samples

-

Polypropylene (B1209903) microcentrifuge tubes and autosampler vials

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation:

-

Plasma:

-

To 50 µL of plasma in a polypropylene microcentrifuge tube, add 50 µL of the 50 ng/mL this compound internal standard solution.

-

Add 150 µL of acetonitrile for protein precipitation.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of ultrapure water.

-

Transfer the final solution to a polypropylene autosampler vial for analysis.

-

-

Urine:

-

To 20 µL of urine in a polypropylene microcentrifuge tube, add 20 µL of the 50 ng/mL this compound internal standard solution.

-

Add 160 µL of 50% methanol.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Transfer the clear supernatant to a polypropylene autosampler vial for analysis.

-

UHPLC-MS/MS Parameters:

| Parameter | Setting |

| UHPLC System | |

| Column | Hypersil Gold C18 (50 mm x 2.1 mm, 1.9 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min, 20% B; 1-8 min, 20-95% B; 8-12 min, 95% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Bongkrekic Acid | Precursor ion (m/z) 485.3 -> Product ions (m/z) 441.3, 397.3 |

| This compound | Precursor ion (m/z) 513.3 -> Product ions (m/z) 469.3, 425.3 |

Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.

Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is generated by analyzing a series of standards with known concentrations of bongkrekic acid and a constant concentration of the internal standard.

Visualizations

Caption: Mechanism of Bongkrekic Acid toxicity via inhibition of the mitochondrial ANT.

Caption: Workflow for the quantification of Bongkrekic Acid using a 13C28 internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Availability of Bongkrekic Acid-13C28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Bongkrekic acid-13C28, a critical internal standard for the accurate quantification of its unlabeled counterpart. This document outlines commercial suppliers, provides detailed experimental protocols for its use in biofluids and food matrices, and illustrates the underlying mechanism of action and analytical workflows through detailed diagrams.

Commercial Availability of this compound

This compound is available from a select number of specialized chemical suppliers. It is primarily intended for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of bongkrekic acid by correcting for matrix effects and variations in sample processing. Below is a summary of known commercial suppliers and product specifications.

| Supplier | Product Name | Catalog Number | Purity | Formulation | Price (USD) |

| MedChemExpress | This compound | HY-136406S | 98.0% | 6 μg in 1.2 mL Acetonitrile (B52724) | $2875 |

| Cayman Chemical | 13C28-Bongkrekic Acid | 39454 | ≥98% | 5 µg/mL solution in methanol (B129727) | Request Quote |

| A Chemtek | This compound Solution in Methanol, 5µg/mL | MSK7294C28-5M | 98+% | 5 µg/mL solution in methanol | Login for Price |

| Biomol | 13C28-Bongkrekic Acid | Cay39454-1.2 | >98% | 5 µg/mL solution in methanol | Request Quote |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Mechanism of Action: Inhibition of Mitochondrial ADP/ATP Translocase

Bongkrekic acid is a potent mitochondrial toxin that specifically targets and inhibits the adenine (B156593) nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane.[1] The ANT is responsible for the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) produced within the mitochondria. By binding to the ANT, bongkrekic acid locks the translocase in a conformation that prevents the transport of ATP out of the mitochondria, thereby depriving the cell of its primary energy source and leading to cellular dysfunction and death.

Experimental Protocols for Quantification of Bongkrekic Acid using this compound

The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification of bongkrekic acid in complex matrices. The following protocols are synthesized from published research methodologies.[1][2]

Sample Preparation

a) Biological Fluids (Plasma, Urine, Whole Blood, Gastric Contents) [1]

-

Aliquoting: Aliquot 50 µL of the biological fluid (e.g., plasma, urine) into a 1.5 mL polypropylene (B1209903) microcentrifuge tube. For whole blood or gastric contents, a larger volume may be necessary, followed by homogenization.

-

Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 50 µL of a 50 ng/mL solution) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 150 µL of acetonitrile to plasma and whole blood samples to precipitate proteins. For urine, add 160 µL of 50% methanol. Vortex mix for 30 seconds.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.

b) Food Matrices (e.g., Fermented Grains, Mushrooms) [2]

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 1-5 g).

-

Extraction: Add an appropriate volume of extraction solvent (e.g., 90% acetone (B3395972) with 1% formic acid) to the homogenized sample.

-

Internal Standard Spiking: Spike the sample with a known amount of this compound.

-

Vortexing and Sonication: Vortex the sample vigorously for 1-2 minutes, followed by ultrasonication for 15-30 minutes to ensure efficient extraction.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

UHPLC-MS/MS Analysis

a) Chromatographic Conditions [1][2]

-

UHPLC System: A high-performance liquid chromatography system capable of high pressures.

-

Column: A C18 reversed-phase column is commonly used (e.g., Waters HSS T3, 100 mm × 2.1 mm, 1.8 µm; or Hypersil Gold C18, 50 mm x 2.1 mm, 1.9 µm).[1][3]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:

-

0-1 min: 20% B

-

1-8 min: 20-95% B

-

8-12 min: 95% B

-

Followed by a re-equilibration step.[4]

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

b) Mass Spectrometry Conditions [1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both bongkrekic acid and this compound. The exact m/z values should be optimized for the specific instrument.

-

Bongkrekic Acid (example transitions): To be determined empirically on the instrument.

-

This compound (example transitions): To be determined empirically on the instrument.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards in a blank matrix (e.g., drug-free plasma or a representative food extract) with known concentrations of unlabeled bongkrekic acid and a constant concentration of this compound.

-

Peak Integration: Integrate the peak areas for both the analyte and the internal standard in the chromatograms.

-

Ratio Calculation: Calculate the ratio of the peak area of bongkrekic acid to the peak area of this compound for each sample and standard.

-

Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of bongkrekic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow for Quantification

The general workflow for the quantification of bongkrekic acid using its 13C-labeled internal standard is a systematic process from sample receipt to final data reporting. This ensures accuracy, precision, and reliability of the results.

References

The History and Discovery of Bongkrekic Acid as a Mitochondrial Toxin: A Technical Guide

Abstract: Bongkrekic acid is a potent and often fatal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. First identified in connection with deadly food poisoning outbreaks from contaminated fermented coconut products in Indonesia, this heat-stable toxin has since been the subject of intense biochemical and toxicological research. Its lethality stems from a highly specific mechanism of action: the irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocator (ANT), a critical protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. By halting this vital transport, bongkrekic acid effectively cripples cellular energy production, leading to rapid cell death and systemic organ failure. This technical guide provides an in-depth review of the historical discovery of bongkrekic acid, its biochemical properties, its precise mechanism as a mitochondrial toxin, and key experimental protocols used in its study.

Historical Discovery and Identification

Early Poisoning Outbreaks: The "Tempe Bongkrek" Connection

The history of bongkrekic acid is inextricably linked to a traditional Indonesian food called "tempe bongkrek," a fermented cake made from coconut presscake.[1][2] The first documented outbreaks of a mysterious and fatal foodborne illness associated with this product were recorded by Dutch researchers in 1895 in Java, Indonesia.[1][2][3] However, the incidence of these poisonings surged dramatically during the economic depression of the 1930s, as homemade production of tempe bongkrek, often lacking proper quality control, became more common.[1][2] These outbreaks were characterized by high mortality rates, with death often occurring within 1 to 20 hours after the onset of symptoms like abdominal pain, vomiting, excessive sweating, and fatigue.[1][4]

The Work of Mertens and van Veen: Isolating the Culprit

In response to the public health crisis, Dutch scientists W.K. Mertens and A.G. van Veen of the Eijkman Institute in Jakarta launched a systematic investigation in the early 1930s.[1][2][5] Their work led to the successful identification of the causative agent, a bacterium they initially named Pseudomonas cocovenenans.[1][2] This organism is now known as Burkholderia gladioli pathovar cocovenenans.[1] Mertens and van Veen isolated two toxic compounds produced by the bacterium: a yellow pigment called toxoflavin (B1683212) and a highly lethal, colorless substance they named bongkrekic acid, after the food from which it was discovered.[2][5][6] The widespread contamination and resulting fatalities eventually led to the official ban of tempe bongkrek production in Indonesia in 1988.[1]

Figure 1. A timeline of the key events in the discovery and initial characterization of bongkrekic acid.

Biochemical Properties and Synthesis

Bongkrekic acid (C₂₈H₃₈O₇, Molar Mass: 486.60 g/mol ) is a heat-stable, highly unsaturated tricarboxylic fatty acid.[1][7][8] Its complex structure includes three carboxylic acid groups, a methoxy (B1213986) group, and multiple double bonds, which contribute to its toxic activity.[9][10][11]

The biosynthesis of bongkrekic acid is accomplished via a modular type I polyketide synthase (PKS) pathway encoded by the bon gene cluster in B. gladioli.[12][13][14] This pathway involves complex steps, including isoprenoid-like β-branching events and a six-electron oxidation of a methyl group to form one of the terminal carboxylic acids, resulting in the unique branched structure of the final toxin.[12][15]

Mechanism of Action as a Mitochondrial Toxin

The extreme toxicity of bongkrekic acid is due to its highly specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier (AAC).[2][7][8]

The Central Role of the Adenine Nucleotide Translocator (ANT)

The ANT is an integral protein of the inner mitochondrial membrane, comprising up to 10% of the total protein content of this membrane.[7] Its fundamental role is to facilitate the 1:1 exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix via oxidative phosphorylation (OXPHOS).[2][7] This transport is the crucial link between mitochondrial energy production and the cell's energy-consuming processes.

Irreversible Inhibition of ADP/ATP Exchange

Bongkrekic acid binds with high affinity (in the nanomolar range) to the ANT from the matrix side of the inner mitochondrial membrane.[16] This binding event locks the translocator in a specific "matrix-open" conformation (m-state).[16] This conformational lock prevents the translocator from everting to the cytoplasmic side to bind ADP, thereby irreversibly blocking the transport of ADP into the mitochondrial matrix and the export of ATP into the cytosol.[1][16][17] This mechanism is distinct from that of another well-known ANT inhibitor, atractyloside, which binds from the cytoplasmic side and locks the transporter in the "cytoplasmic-open" (c-state) conformation.[16][17]

Consequences for Cellular Bioenergetics

By halting the ADP/ATP exchange, bongkrekic acid effectively severs the cell's primary energy supply.[2][18] The consequences are catastrophic:

-

Depletion of Cytosolic ATP: Without newly synthesized ATP being exported from the mitochondria, cytosolic ATP levels plummet, leading to a rapid cessation of all energy-dependent cellular processes.

-

Inhibition of Oxidative Phosphorylation: The lack of ADP import into the matrix starves the F₁F₀-ATP synthase of its substrate, bringing mitochondrial respiration and ATP synthesis to a halt.[19][20]

-

Organ Failure: Organs with high energy demands, such as the liver, brain, and kidneys, are the primary targets of the toxin.[1] The rapid depletion of energy leads to massive cell death, organ damage, and ultimately, systemic failure.[4]

Figure 2. The mechanism of bongkrekic acid inhibiting the Adenine Nucleotide Translocator (ANT), preventing the crucial exchange of cytosolic ADP for mitochondrial ATP.

Quantitative Toxicological Data

Bongkrekic acid is exceptionally toxic across all studied species. The data below highlights its potency through various metrics.

| Parameter | Species/System | Value | Reference(s) |

| Lethal Dose | |||

| Estimated Fatal Dose | Human | 1 - 1.5 mg (single dose) | [1][4][7] |

| Oral LD₅₀ | Human (estimated) | 3.16 mg/kg | [1][5][7] |

| Oral LD₅₀ | Mouse | 0.68 - 6.84 mg/kg | [5][7] |

| Oral LD₅₀ | Mouse | 3.16 mg/kg | [9][21] |

| Intravenous LD₅₀ | Mouse | 1.4 mg/kg | [9] |

| Oral Lethal Dose | Rat | 20 mg/kg | [5][7] |

| In Vitro Potency | |||

| EC₅₀ (Cell Death) | LTED MCF-7 cells | 2.58 µM | [22] |

| EC₅₀ (Formazan formation) | MDA-MB-231 cells | 34.14 µM | [22] |

Key Experimental Protocols

The study of bongkrekic acid and other mitochondrial toxins relies on a set of core experimental procedures to isolate mitochondria and assess their function.

Protocol: Isolation of Mitochondria from Rodent Liver

This protocol is adapted from standard differential centrifugation methods used to obtain a functionally active mitochondrial fraction.[23][24][25][26]

Materials:

-

Isolation Buffer: 225 mM Mannitol, 75 mM Sucrose, 0.1 mM EGTA, 10 mM HEPES-KOH (pH 7.4).

-

Dounce glass homogenizer with loose (A) and tight (B) pestles.

-

Refrigerated centrifuge.

-

All solutions and equipment must be pre-chilled to 4°C.

Procedure:

-

Euthanize the animal according to approved ethical protocols. Immediately excise the liver and place it in ice-cold Isolation Buffer.

-

Mince the liver finely with scissors and wash several times with fresh, ice-cold Isolation Buffer to remove excess blood.

-

Transfer the minced tissue to the Dounce homogenizer with ~5 volumes of Isolation Buffer.

-

Perform 10 slow, gentle strokes with the loose 'A' pestle.

-

Perform 10-15 strokes with the tight 'B' pestle until the tissue is fully homogenized.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully decant the supernatant into a new, pre-chilled centrifuge tube. Discard the pellet.

-

Centrifuge the supernatant at 10,000 - 14,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Discard the supernatant. Gently resuspend the mitochondrial pellet in a fresh volume of Isolation Buffer.

-

Repeat the high-speed centrifugation (Step 8) to wash the mitochondria.

-

After the final wash, discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer (e.g., Respiration Buffer).

-

Determine the protein concentration using a standard method (e.g., BCA assay) and adjust to the desired working concentration. Keep on ice and use within 3-4 hours for functional assays.

Protocol: Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) or a Clark-type electrode to measure the effect of bongkrekic acid on mitochondrial respiration.[27][28][29][30][31]

Materials:

-

Isolated mitochondria (from Protocol 5.1).

-

Respiration Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.1% w/v fatty-acid-free BSA, pH 7.2.

-

Respiratory Substrates: e.g., 10 mM Glutamate & 10 mM Malate (for Complex I) or 10 mM Succinate & 2 µM Rotenone (for Complex II).

-

ADP solution (e.g., 20 mM).

-

Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).

-

Bongkrekic Acid (test compound).

Procedure:

-

Prepare the extracellular flux analyzer or oxygen electrode system according to the manufacturer's instructions. Equilibrate the system to 37°C.

-

Add isolated mitochondria (e.g., 15 µg per well for Seahorse) suspended in Respiration Buffer containing the chosen respiratory substrates to the measurement chamber/plate.

-

Measure the basal respiration rate (State 2). This represents the oxygen consumption in the absence of ADP.

-

Inject ADP to initiate ATP synthesis (State 3 respiration). A sharp increase in the Oxygen Consumption Rate (OCR) should be observed.

-

To test the effect of bongkrekic acid, pre-incubate the mitochondria with the toxin before adding ADP, or inject it after State 3 respiration is established. A potent inhibitor like bongkrekic acid will rapidly decrease or prevent the ADP-stimulated increase in OCR.

-

(Optional) Sequentially inject other inhibitors to fully probe the electron transport chain:

-

Oligomycin: To measure ATP-linked respiration and proton leak (State 4o).

-

FCCP: To measure the maximal respiratory capacity.

-

Rotenone/Antimycin A: To shut down all mitochondrial respiration and measure the non-mitochondrial oxygen consumption.

-

-

Analyze the data to quantify the inhibitory effect of bongkrekic acid on different respiratory states.

Figure 3. A generalized experimental workflow for the isolation of mitochondria and subsequent assessment of bongkrekic acid's toxic effects on key mitochondrial functions.

Conclusion

The journey from tragic food poisoning outbreaks in Java to the detailed molecular understanding of bongkrekic acid's mechanism of action represents a significant chapter in the fields of toxicology and bioenergetics. Bongkrekic acid serves as a classic and powerful tool for researchers studying mitochondrial function, particularly the critical role of the adenine nucleotide translocator. Its story underscores the potent lethality of naturally occurring toxins and highlights the intricate dependency of cellular life on the continuous and precisely regulated process of mitochondrial energy production. The methodologies developed to study its effects continue to be fundamental in drug development and the investigation of mitochondrial dysfunction in disease.

References

- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]

- 4. poison.org [poison.org]

- 5. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bongkrekic acid | SGD [yeastgenome.org]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of antifungal and antibacterial polyketides by Burkholderia gladioli in coculture with Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. naturespoisons.com [naturespoisons.com]

- 19. researchgate.net [researchgate.net]

- 20. Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. en.bio-protocol.org [en.bio-protocol.org]

- 25. agilent.com [agilent.com]

- 26. researchgate.net [researchgate.net]

- 27. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 30. protocols.io [protocols.io]

- 31. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]

Investigating Adenine Nucleotide Translocase (ANT) Inhibition with Bongkrekic Acid-13C28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA), a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, is a highly specific and powerful inhibitor of the adenine (B156593) nucleotide translocase (ANT).[1][2] The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[2][3] By locking the ANT in its matrix-facing conformation, bongkrekic acid effectively halts the export of ATP to the cell, leading to rapid cellular energy depletion and, ultimately, cell death.[3][4]

The unique and irreversible mechanism of ANT inhibition by bongkrekic acid makes it an invaluable tool for studying mitochondrial bioenergetics, the mitochondrial permeability transition pore (MPTP), and apoptosis.[5] The use of isotopically labeled bongkrekic acid, specifically Bongkrekic acid-13C28, offers significant advantages for quantitative and mechanistic studies. The stable isotope label allows for precise quantification by mass spectrometry, enabling researchers to track its binding and effects with high sensitivity and specificity, overcoming the challenges associated with radiolabeled compounds.[6]

This technical guide provides an in-depth overview of the use of this compound for investigating ANT inhibition. It includes a summary of quantitative data, detailed experimental protocols for assays using both isolated mitochondria and reconstituted ANT systems, and visualizations of the relevant pathways and workflows.

Data Presentation: Quantitative Analysis of Bongkrekic Acid Inhibition

The interaction of bongkrekic acid with the adenine nucleotide translocase has been quantified in several studies. While specific kinetic data for the 13C28 isotopologue is not extensively available, the data from studies using unlabeled and other labeled forms of bongkrekic acid provide a strong foundation for its use.

| Parameter | Value | Species/System | Notes |

| Dissociation Constant (Ki) | 2 x 10⁻⁸ M | Rat Liver Mitochondria | This value indicates a very high affinity of bongkrekic acid for the adenine nucleotide translocase.[5] |

| Inhibitor Binding Sites (NI) | 0.2 - 0.3 µmoles/g protein | Rat Liver Mitochondria | Represents the density of bongkrekic acid binding sites on the mitochondrial protein.[5] |

| EC50 for Formazan (B1609692) Formation | 2.58 µM | LTED cells | Effective concentration to stimulate formazan formation by 50% in long-term estrogen-deprived breast cancer cells.[7] |

| Linearity Range for Quantification | 2.5 - 500 ng/mL | Human Plasma and Urine | Using 13C28-BKA as an internal standard for UHPLC-MS/MS analysis. |

| Limit of Detection (LOD) | 1 ng/mL | Human Plasma and Urine | Using 13C28-BKA as an internal standard. |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | Human Plasma and Urine | Using 13C28-BKA as an internal standard. |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of ANT inhibition by bongkrekic acid and the experimental approaches to study this interaction, the following diagrams are provided.

Mechanism of ANT inhibition by Bongkrekic Acid.

Experimental approaches for studying ANT inhibition.

Experimental Protocols

The following are detailed methodologies for investigating ANT inhibition using this compound. These protocols are synthesized from established methods for studying ANT function.

Assay for ANT Inhibition in Isolated Mitochondria

This protocol describes the measurement of ADP/ATP transport in mitochondria isolated from rat liver and the effect of this compound.